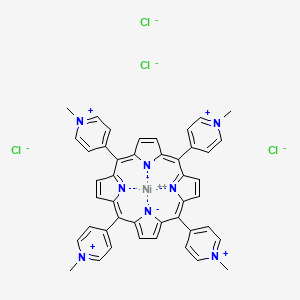![molecular formula C10H7ClN2O3 B8133635 3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid](/img/structure/B8133635.png)
3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H7ClN2O3. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired purity and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a lead compound for developing new drugs, particularly for treating infections and cancer.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to their death. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of key biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine: The parent compound of the naphthyridine family.
6-Hydroxy-1,5-naphthyridine: Similar structure but lacks the chloro and methyl groups.
7-Methyl-1,5-naphthyridine: Similar structure but lacks the chloro and hydroxy groups.
Uniqueness
3-Chloro-6-hydroxy-7-methyl-[1,5]naphthyridine-4-carboxylic acid is unique due to the presence of the chloro, hydroxy, and methyl groups, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Propriétés
IUPAC Name |
3-chloro-7-methyl-6-oxo-5H-1,5-naphthyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-4-2-6-8(13-9(4)14)7(10(15)16)5(11)3-12-6/h2-3H,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIUIAMKZJJJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2NC1=O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate](/img/structure/B8133567.png)



![2,3,4,7-tetrahydro-1H-furo[3,4-b]pyridin-5-one](/img/structure/B8133598.png)






